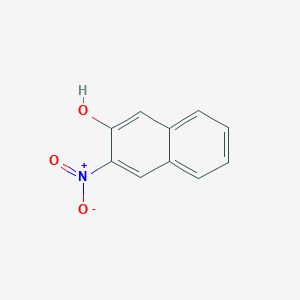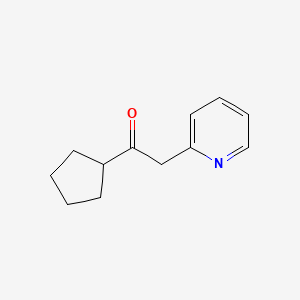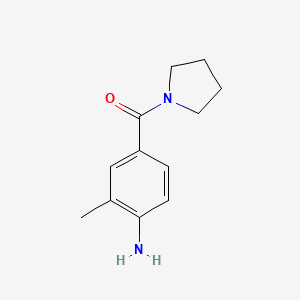
2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline
Vue d'ensemble
Description
“2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline” is a chemical compound with the CAS Number: 926188-33-2 . It has a molecular weight of 204.27 and its IUPAC name is 2-methyl-4-(1-pyrrolidinylcarbonyl)phenylamine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline” is represented by the InChI code: 1S/C12H16N2O/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline” is a solid at room temperature . It has a molecular weight of 204.27 .Applications De Recherche Scientifique
Polymer Chemistry
A study by Brekner and Feger (1987) explored the formation of complexes involving diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone, a solvent related to 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline. This research highlights the role of such compounds in the curing of polyimides, which are crucial in developing high-performance polymers. It emphasizes the importance of solvent presence in influencing imidization processes, significant in polymer chemistry (Brekner & Feger, 1987).
Catalysis and Chemical Reactions
In 2012, Wicker et al. investigated terminal scandium imidos, including reactions involving anilide-methyl complexes, leading to C-H bond activation. This study underscores the potential of related aniline derivatives in catalyzing and studying complex chemical reactions, particularly those involving metal complexes and C-H activation (Wicker et al., 2012).
Electroluminescence and Photophysics
Vezzu et al. (2010) conducted research on various aniline derivatives for potential applications in electroluminescence. This study provides insight into the use of such compounds in designing and synthesizing materials for organic light-emitting diodes (OLEDs), highlighting their role in advancing optoelectronic devices (Vezzu et al., 2010).
Corrosion Inhibition
A study by Alam, Mobin, and Aslam (2016) on the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) demonstrates the relevance of aniline derivatives in protecting metals against corrosion. Such applications are vital in enhancing the durability of metals in various industrial contexts (Alam, Mobin, & Aslam, 2016).
Crystal Structure Analysis
Krishnan et al. (2021) investigated the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, illustrating the use of aniline derivatives in crystallography and material science. This research aids in understanding the molecular and structural properties of such compounds (Krishnan et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(4-amino-3-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXZZAIXYQYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588245 | |
| Record name | (4-Amino-3-methylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline | |
CAS RN |
926188-33-2 | |
| Record name | (4-Amino-3-methylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



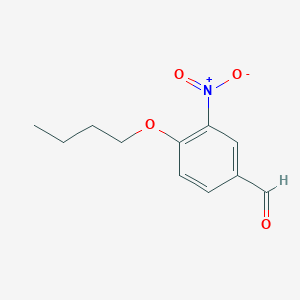
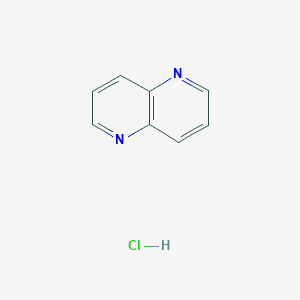
![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)
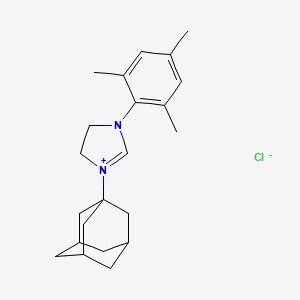
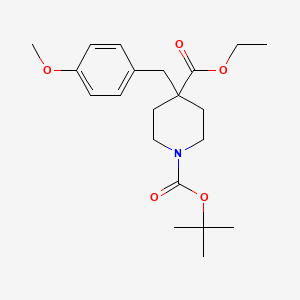

![4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol](/img/structure/B1627104.png)


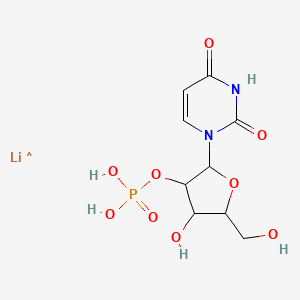
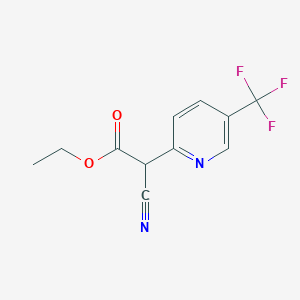
![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1627110.png)
